An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-phenylbutan-1-ol
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Amino-2-phenylbutan-1-ol
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and projected physicochemical characteristics of 2-Amino-2-phenylbutan-1-ol. A critical intermediate in the synthesis of the gastrointestinal therapeutic agent trimebutine, a thorough understanding of this compound's properties is paramount for process optimization, quality control, and formulation development.[1][2][3] Due to a notable absence of experimentally determined data in publicly accessible literature, this guide integrates computed theoretical values with detailed, field-proven experimental protocols. These methodologies are presented to empower researchers to determine these essential parameters in their own laboratories. This document is structured to provide not just procedural steps, but also the scientific rationale behind these experimental choices, ensuring a robust and validated approach to characterization.
Introduction and Significance
2-Amino-2-phenylbutan-1-ol, with the molecular formula C₁₀H₁₅NO, is a chiral amino alcohol. Its structure, featuring a phenyl group and an amino group on the same carbon, presents a stereocenter with significant implications for its biological activity and its use in stereospecific synthesis.
The primary significance of 2-Amino-2-phenylbutan-1-ol lies in its role as a direct precursor to 2-(dimethylamino)-2-phenylbutanol, a key intermediate in the manufacturing of Trimebutine.[1][2] Trimebutine is a non-competitive spasmolytic agent that acts on the gastrointestinal tract. A complete characterization of 2-Amino-2-phenylbutan-1-ol is therefore a critical step in ensuring the purity, stability, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API).
Core Physicochemical Properties: A Blend of Computed and Undetermined Data
The following table summarizes the currently available and computed physicochemical data for 2-Amino-2-phenylbutan-1-ol. It is crucial to note that the majority of these values are theoretical and await experimental verification.
| Property | Value | Data Type | Source |
| Molecular Formula | C₁₀H₁₅NO | - | PubChem[4] |
| Molecular Weight | 165.23 g/mol | Computed | PubChem[4] |
| IUPAC Name | 2-amino-2-phenylbutan-1-ol | - | PubChem[4] |
| CAS Number | 39068-91-2 | - | Pharmaffiliates[5] |
| XLogP3 | 0.8 | Computed | PubChem[4] |
| Hydrogen Bond Donor Count | 2 | Computed | PubChem[4] |
| Hydrogen Bond Acceptor Count | 2 | Computed | PubChem[4] |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Solubility | Not available | Experimental | - |
| pKa | Not available | Experimental | - |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties of 2-Amino-2-phenylbutan-1-ol.
Determination of Melting Point
The melting point is a fundamental indicator of purity for a crystalline solid. A sharp melting range (typically <1°C) is indicative of a high degree of purity.[4]
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of dry, crystalline 2-Amino-2-phenylbutan-1-ol is finely powdered and packed into a capillary tube to a height of 2-3 mm.[6]
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20°C/minute) can be performed to quickly determine an approximate melting range.[7][8]
-
Accurate Determination: A fresh sample is heated to a temperature approximately 20°C below the estimated melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[7][8]
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Determination of Boiling Point
Should 2-Amino-2-phenylbutan-1-ol be a liquid at room temperature, its boiling point at a given pressure is a key characteristic.
Methodology: Thiele Tube Method
-
Sample Preparation: A small volume of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube.[9]
-
Apparatus Setup: The test tube is attached to a thermometer and submerged in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).[10][11]
-
Heating: The side arm of the Thiele tube is gently heated, allowing for even heat distribution via convection currents.
-
Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube. Heating is then discontinued.
-
Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[9][12]
Solubility Profile
Understanding the solubility of 2-Amino-2-phenylbutan-1-ol in various solvents is critical for reaction work-ups, purification, and formulation.
Methodology: Qualitative and Quantitative Assessment
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Qualitative Assessment: To a test tube containing 1 mL of the solvent, add a small, known amount of 2-Amino-2-phenylbutan-1-ol (e.g., 10 mg). Agitate the mixture and observe for dissolution.[13]
-
Quantitative Assessment: For a more precise measurement, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent at a specific temperature. The mixture is agitated to ensure equilibrium. The undissolved solid is then removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).
Diagram of Solubility Testing Workflow
Caption: Workflow for Solubility Profile Determination.
Determination of pKa
The pKa value will quantify the basicity of the amino group, which is crucial for understanding its behavior in different pH environments, particularly for salt formation and formulation.
Methodology: Potentiometric Titration
-
Sample Preparation: A known concentration of 2-Amino-2-phenylbutan-1-ol is dissolved in a suitable solvent, typically water or a water-alcohol mixture.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: The pH is recorded after each addition of the titrant. A titration curve is generated by plotting the pH versus the volume of titrant added.
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amino groups have been protonated. This corresponds to the midpoint of the steepest part of the titration curve.[14]
Spectroscopic Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and functional groups present in 2-Amino-2-phenylbutan-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Methodology
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to establish connectivity between protons and carbons.[15]
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butyl chain, and exchangeable protons from the amino and hydroxyl groups. The splitting patterns will provide information about adjacent protons.
-
¹³C NMR: Resonances for the carbons in the phenyl ring and the butyl chain. The chemical shifts will be indicative of the electronic environment of each carbon atom.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[16]
Methodology
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal of the FTIR spectrometer.[5][17] For a liquid sample, a thin film can be prepared between two salt plates.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[16]
Expected Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.
-
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-N stretch: In the fingerprint region, typically 1000-1350 cm⁻¹.
-
C-O stretch: In the fingerprint region, typically 1000-1300 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.[18]
Methodology
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration.[19]
-
Data Acquisition: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like LC-MS. An ionization technique such as electrospray ionization (ESI) is typically used for polar molecules like 2-Amino-2-phenylbutan-1-ol.
Expected Data:
-
Molecular Ion Peak: A peak corresponding to the protonated molecule [M+H]⁺ at m/z 166.12.
-
Fragmentation Pattern: Characteristic fragment ions resulting from the loss of small molecules like water (from the hydroxyl group) or cleavage of the butyl chain.
Conclusion
While 2-Amino-2-phenylbutan-1-ol is a compound of significant industrial importance, its fundamental physicochemical properties are not well-documented in the scientific literature. This guide has provided a framework for researchers and drug development professionals to systematically and accurately determine these critical parameters. By employing the detailed experimental protocols outlined herein, scientists can generate the necessary data to ensure process control, product quality, and the successful development of pharmaceuticals like trimebutine. The principles of self-validating systems and the rationale behind experimental choices are emphasized to foster a rigorous scientific approach to the characterization of this and other important chemical entities.
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